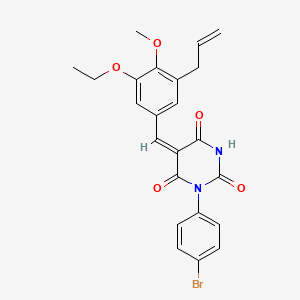
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline, also known as TTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTQ belongs to the family of quinolines, which are organic compounds that are widely used in the pharmaceutical industry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and other free radicals that can cause cellular damage and inflammation. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to scavenge ROS and prevent lipid peroxidation, which can lead to the formation of harmful compounds that damage cellular membranes and other biomolecules.
Biochemical and Physiological Effects
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to have a wide range of biochemical and physiological effects, including the modulation of enzyme activity, gene expression, and signaling pathways. In vitro studies have demonstrated that 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has also been shown to modulate the expression of genes involved in oxidative stress, apoptosis, and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has several advantages as a research tool, including its stability, solubility, and ease of synthesis. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations to its use in lab experiments, such as its potential toxicity at high concentrations and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline, including the development of new synthetic methods, the identification of new biological targets, and the evaluation of its potential therapeutic applications in vivo. One promising area is the development of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline-based drugs for the treatment of cancer and other diseases characterized by oxidative stress and inflammation. Another area of interest is the use of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline as a tool for studying the mechanisms of ROS-mediated cellular damage and the development of new antioxidant therapies.
Méthodes De Synthèse
The synthesis of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline involves the reaction of 2,4,8-trimethyl-6-tritylquinoline with formaldehyde and hydrogen gas in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including hydrogenation, cyclization, and aromatization, resulting in the formation of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline as the final product.
Applications De Recherche Scientifique
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been studied for its potential applications in a wide range of scientific research fields, including biochemistry, pharmacology, and biotechnology. One of the main areas of interest is the development of new drugs that target specific biological pathways. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disorders.
Propriétés
IUPAC Name |
2,2,4,8-tetramethyl-6-trityl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N/c1-23-20-28(21-29-24(2)22-31(3,4)33-30(23)29)32(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-22,33H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRNYMUTKZOTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C=C2C)(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,8-Tetramethyl-6-trityl-1,2-dihydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5141383.png)
![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)
![(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)

![N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5141401.png)
![2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5141403.png)
![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)
![3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5141424.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5141434.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)
